4H-1-Benzopyran-4-one, 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-
Description
Chromenone Core
- Aromatic System : The fused benzene and pyran rings create a planar, conjugated π-system, enabling electron delocalization. The ketone at C4 introduces polarity, with a dipole moment of approximately 3.5 D.
- Substituent Effects :
- C3 (4-Methoxyphenyl) : This aryl group introduces steric bulk (van der Waals volume ≈ 120 ų) and electron-donating resonance effects via the methoxy group. The dihedral angle between the phenyl ring and chromenone plane is typically 40–50°, as observed in analogous structures.
- C6 (Ethyl) : The ethyl group enhances lipophilicity (logP ≈ 2.8) while minimally affecting electronic properties.
- C7 (Hydroxy) : The phenolic -OH participates in intramolecular hydrogen bonding with the C4 ketone (O···H distance ≈ 1.9 Å), stabilizing the enol tautomer.
| Position | Substituent | Electronic Effect | Steric Impact |
|---|---|---|---|
| C3 | 4-Methoxyphenyl | +M (resonance donation) | High (bulky aryl group) |
| C6 | Ethyl | Minimal | Moderate (alkyl chain) |
| C7 | Hydroxy | -I (electron-withdrawing) | Low |
Spectroscopic Fingerprinting (¹H NMR, ¹³C NMR, FT-IR)
¹H NMR Analysis
Key proton environments and chemical shifts (δ, ppm) in deuterated dimethyl sulfoxide (DMSO-d₆):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C7-OH (phenolic) | 9.82 | Singlet | 1H |
| C4'-OCH₃ (methoxy) | 3.79 | Singlet | 3H |
| C6-CH₂CH₃ (ethyl) | 2.56 | Quartet | 2H |
| C6-CH₂CH₃ (ethyl) | 1.21 | Triplet | 3H |
| C2', C6' (4-methoxyphenyl, aromatic) | 7.34 | Doublet | 2H |
| C3', C5' (4-methoxyphenyl, aromatic) | 6.92 | Doublet | 2H |
| C5 (chromenone, aromatic) | 6.38 | Singlet | 1H |
| C8 (chromenone, aromatic) | 6.87 | Singlet | 1H |
The downfield shift of C7-OH (δ 9.82) confirms strong hydrogen bonding. The ethyl group’s quartet (δ 2.56) and triplet (δ 1.21) arise from coupling with adjacent CH₂ and CH₃ protons, respectively.
¹³C NMR Analysis
Critical carbon assignments (δ, ppm):
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C4 | 176.5 | Ketone carbonyl |
| C2' | 160.3 | Methoxy-substituted C4' |
| C3 | 123.8 | Quaternary (aryl-linked) |
| C6 | 28.4 | Ethyl CH₂ |
| C7 | 156.7 | Oxygenated (C-OH) |
The ketone carbonyl (C4) appears at δ 176.5, characteristic of chromen-4-ones. The methoxy carbon (C4'-OCH₃) resonates at δ 55.1.
FT-IR Spectroscopy
Prominent vibrational modes (cm⁻¹):
- O-H Stretch : 3280 (broad, phenolic -OH)
- C=O Stretch : 1655 (strong, conjugated ketone)
- Aromatic C=C : 1602, 1510 (ring vibrations)
- C-O-C (Methoxy) : 1253 (asymmetric stretch)
The absence of N-H stretches confirms the absence of amine contaminants.
Crystallographic Studies and Conformational Analysis
While single-crystal X-ray data for this specific derivative remains unreported, analogous chromen-4-ones exhibit predictable packing patterns:
- Chromenone Core Planarity : The benzopyran system typically adopts a near-planar conformation (deviation < 0.1 Å), stabilized by π-π stacking between adjacent molecules.
- Substituent Orientation :
Theoretical density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The lowest-energy conformation places the ethyl group equatorial to the chromenone plane, as shown below:
$$ \text{Lowest-energy conformation (DFT-optimized):} \quad \Delta G = -245.6 \, \text{kcal/mol} $$
Structure
3D Structure
Properties
CAS No. |
129415-01-6 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-3-11-8-14-17(9-16(11)19)22-10-15(18(14)20)12-4-6-13(21-2)7-5-12/h4-10,19H,3H2,1-2H3 |
InChI Key |
WHSGEXQLXZKQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Chromenone Skeleton Formation
The chromenone core (4H-1-benzopyran-4-one) is typically synthesized via cyclization of substituted 2-hydroxyacetophenones. For the target compound, a 2-hydroxy-5-ethyl-acetophenone precursor undergoes Claisen-Schmidt condensation with an appropriate aldehyde to form the benzopyranone scaffold. In the case of 6-ethyl substitution, ethyl groups are introduced via Friedel-Crafts alkylation at the ortho position relative to the ketone group.
Example Protocol
-
Friedel-Crafts Alkylation :
-
Cyclization :
Hydroxylation and Methoxylation Strategies
Regioselective Hydroxylation at C7
Hydroxylation at the 7-position is achieved via directed ortho-metalation (DoM) or oxidation. The DoM approach uses lithium diisopropylamide (LDA) to deprotonate the C7 position, followed by quenching with trimethylborate and oxidative workup.
DoM Protocol
Methoxylation of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent is typically introduced pre-cyclization. However, post-synthetic methoxylation can be performed using dimethyl sulfate (DMS) under basic conditions.
Post-Synthetic Methoxylation
-
React 3-(4-hydroxyphenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one (5 mmol) with DMS (10 mmol) and K₂CO₃ (15 mmol) in acetone at 60°C for 8 hours.
-
Yield: 92%.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence Time | 30 minutes | Maximizes conversion |
| Temperature | 110°C | Accelerates NAS |
| Catalyst Loading | 0.05 eq Pd(PPh₃)₄ | Reduces costs |
Purification Techniques
-
Column Chromatography : Silica gel with DCM:MeOH (100:1) achieves >95% purity.
-
Recrystallization : Ethanol/water mixtures yield crystals with 99% HPLC purity.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromone ring can be reduced to form a dihydrochromone.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethyl-7-oxo-3-(4-methoxyphenyl)-4H-chromen-4-one.
Reduction: Formation of 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Properties
The pharmacological properties of 4H-1-Benzopyran-4-one derivatives have been extensively studied. Key applications include:
- Anti-inflammatory Activity : Research has shown that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory effects. For instance, compounds derived from this structure have been reported to modulate immune responses and reduce inflammation in various biological models .
- Antioxidant Activity : The compound possesses antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
- Anticancer Activity : Several studies have highlighted the potential of 4H-1-benzopyran derivatives as anticancer agents. For example, hybrid compounds incorporating this structure have shown selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Anti-inflammatory and Immunomodulatory Effects
A notable study demonstrated that specific derivatives of 4H-1-benzopyran exhibited both anti-inflammatory and immunomodulatory effects in animal models. The compound was shown to inhibit pro-inflammatory cytokines and reduce swelling in induced inflammation models .
Anticancer Activity Evaluation
In a comparative study, a series of synthesized benzopyran derivatives were evaluated for their anticancer activity against human cancer cell lines. One particular derivative demonstrated an inhibition rate of over 80% in CCRF-CEM cancer cells, showcasing its potential as a lead compound for further development .
| Compound Name | Structure | Activity Type | Inhibition Rate |
|---|---|---|---|
| Compound A | Structure | Anticancer | 81% |
| Compound B | Structure | Anti-inflammatory | Significant reduction in cytokines |
| Compound C | Structure | Antioxidant | High scavenging activity |
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The hydroxyl group at position 7 can form hydrogen bonds with biological molecules, influencing their activity. The chromone core can interact with enzymes and receptors, modulating various biochemical pathways. These interactions contribute to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key benzopyran-4-one derivatives:
Key Findings
(a) Bioactivity and Substituent Influence
- Ethyl vs.
- Hydroxy Group Position: The 7-hydroxy group aligns with Formononetin, suggesting shared antioxidant mechanisms. However, the ethyl group at position 6 may delay metabolic degradation, extending bioavailability .
- Methoxy Phenyl at Position 3: Common in all analogs, this group facilitates receptor binding (e.g., estrogen receptors in Formononetin) .
(b) Therapeutic Potential
- Wound Healing : Compound 50 synergizes with glycitin to promote tissue repair, a trait possibly shared by the target compound due to structural similarities .
- Cancer Prevention: Demethoxylation pathways in Compound 50 and Formononetin’s hormone modulation highlight the role of substituents in chemoprevention .
Biological Activity
4H-1-Benzopyran-4-one, 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-, commonly referred to as a flavonoid compound, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C16H12O4
Molecular Weight: 268.26 g/mol
CAS Registry Number: 129415-01-6
IUPAC Name: 6-Ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
The compound features a benzopyran core typical of flavonoids, with hydroxyl and methoxy substituents that enhance its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological systems.
Biological Activities
Research has demonstrated that 4H-1-Benzopyran-4-one derivatives exhibit a range of biological activities:
-
Anticancer Activity:
- Various studies have highlighted the anticancer potential of this compound. For instance, derivatives have shown significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) with IC50 values ranging from 5.2 to 22.2 μM .
- A study indicated that certain derivatives displayed selective cytotoxicity against human epidermoid carcinoma and breast cancer cells .
-
Antioxidant Properties:
- The compound has been recognized for its antioxidant capabilities, which are attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects:
- Estrogenic Activity:
Synthesis Methods
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves several methods:
-
Electrophilic Substitution:
- The synthesis often employs electrophilic substitutions at the hydroxyl and methoxy positions on the benzopyran ring.
-
Condensation Reactions:
- Commonly used reactions include condensation of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of flavonoid compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Hydroxyflavone | C15H10O5 | Lacks methoxy group; strong antioxidant activity. |
| Biochanin A | C16H12O5 | Similar structure; notable anti-cancer properties. |
| Formononetin | C16H12O4 | Similar core structure; different substituents. |
| Genistein | C15H10O5 | Known for estrogenic activity; different position of hydroxyl groups. |
The unique combination of ethyl and specific hydroxyl/methoxy substitutions in 4H-1-Benzopyran-4-one contributes to its distinct biological activities compared to structurally similar compounds .
Case Studies
- Uterotrophic Activity Study:
- Antiproliferative Screening:
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on hazard classifications (acute toxicity, skin/eye irritation), researchers must use PPE (gloves, lab coats, safety goggles) and ensure proper ventilation. Respiratory protection (e.g., P95 masks) is advised when aerosolization is possible. Emergency procedures include immediate flushing with water for eye/skin contact and medical consultation .
Q. How can the compound’s structural identity be confirmed?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR to verify substituent positions (e.g., ethyl, methoxyphenyl groups) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C17H16O4) .
- X-ray crystallography (if crystalline) for absolute configuration .
Q. What are common synthetic routes for this benzopyran derivative?
- Methodological Answer : Multi-step synthesis often involves:
- Claisen-Schmidt condensation to form the benzopyran core.
- Selective alkylation/hydroxylation for substituents (e.g., 6-ethyl group).
- Protection/deprotection strategies for hydroxyl groups, as seen in related flavanone syntheses .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store at 4°C in dark, airtight containers to prevent photodegradation and oxidation. Stability in solvents (e.g., DMSO) is limited to 1 month at -20°C .
Q. Which analytical methods validate purity?
- Methodological Answer :
- HPLC with UV detection (≥99% purity threshold) .
- TLC for rapid purity checks using silica gel and ethyl acetate/hexane mobile phases .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yield, byproducts) be addressed?
- Methodological Answer :
- Optimize reaction conditions (e.g., microwave-assisted synthesis to reduce time/byproducts) .
- Use column chromatography with gradient elution (hexane:EtOAc) to isolate the target compound from isomers .
- Monitor intermediates via LC-MS to identify side reactions early .
Q. What structural features correlate with observed toxicity (e.g., respiratory irritation)?
- Methodological Answer :
- The methoxyphenyl group may enhance membrane permeability, increasing interaction with cellular targets.
- Hydroxyl groups could generate reactive oxygen species (ROS) under specific conditions, requiring in vitro assays (e.g., cell viability tests with A549 lung cells) .
Q. How do substituent modifications (e.g., ethyl → methyl) impact bioactivity?
- Methodological Answer :
- Conduct SAR studies by synthesizing analogs (e.g., 6-methyl variant) and comparing:
- Solubility (logP measurements).
- Receptor binding (surface plasmon resonance assays) .
Q. What analytical strategies resolve structural isomers (e.g., regioisomeric hydroxy/ethyl groups)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) to assign spatial proximity of substituents .
- Isotopic labeling (e.g., 13C-ethyl) to track positional integrity during synthesis .
Q. How can ecological risks be assessed despite limited data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
